1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, thiadiazole derivatives, and various reagents for functional group transformations. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce new functional groups onto the quinoline or thiadiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide include other quinoline derivatives and thiadiazole derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
The compound 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic derivative that combines a quinoline core with a thiadiazole moiety. This structural combination is significant as both components are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the 1,3,4-thiadiazole ring in this compound is linked to enhanced antibacterial and antifungal activities. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans .
Anticancer Activity
Thiadiazole derivatives have been reported to possess anticancer properties. A study highlighted that compounds containing a thiadiazole ring showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells . The mechanism often involves induction of apoptosis and cell cycle arrest.
Anticonvulsant Activity
Compounds derived from thiadiazoles have also been evaluated for their anticonvulsant properties. In animal models, certain derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance anticonvulsant efficacy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as carbonic anhydrases and kinases.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress in cancer cells, promoting apoptosis .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazole derivatives indicated that those containing the 1,3,4-thiadiazole ring exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL depending on the specific derivative tested .
Study 2: Anticancer Activity in Cell Lines
In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase .
Data Tables
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-9-13(15(23)12-8-11(25-4)6-7-14(12)22)16(24)19-18-21-20-17(26-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXHWLVZXAEBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NN=C(S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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